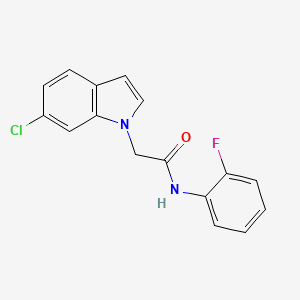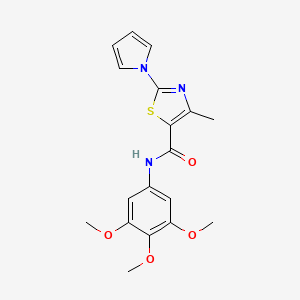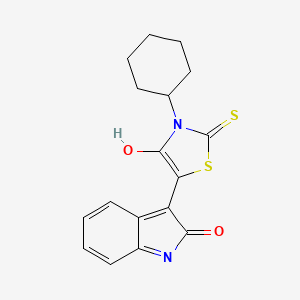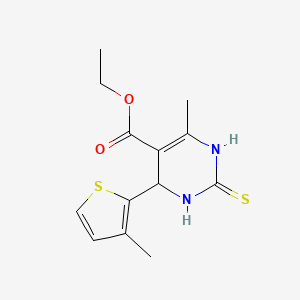![molecular formula C19H18N6O2 B11147808 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147808.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: belongs to the class of indole derivativesIts aromatic nature arises from the presence of 10 π-electrons, making it susceptible to electrophilic substitution reactions . The indole scaffold serves as the backbone for various biologically active molecules, including lysergic acid diethylamide (LSD) and alkaloids found in plants.
Chemical Reactions Analysis
Types of Reactions::
Oxidation and Reduction: Indole derivatives can undergo oxidation (e.g., conversion of indole to indoxyl) and reduction (e.g., reduction of indole to indoline).
Substitution Reactions: Electrophilic substitution reactions occur readily due to the π-electron-rich nature of indole. Common reagents include halogens (e.g., bromine), nitric acid, and Lewis acids.
Cyclization Reactions: Indole derivatives participate in cyclization reactions to form fused ring systems.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. For instance:
Friedel-Crafts Acylation: Indole reacts with acyl chlorides in the presence of Lewis acids to yield N-acylindoles.
Vilsmeier-Haack Reaction: Indole reacts with DMF and POCl₃ to form N-formylindoles.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore indole derivatives for drug discovery due to their diverse biological activities.
Organic Synthesis: Indole scaffolds serve as building blocks for complex molecules.
Anticancer Properties: Some indole derivatives exhibit promising anticancer activity.
Neuropharmacology: Indole compounds may modulate neurotransmitter systems.
Antimicrobial Activity: Indole derivatives show potential as antimicrobial agents.
Dyes and Pigments: Indole-based compounds contribute to the coloration industry.
Agrochemicals: Indole derivatives find applications in crop protection.
Mechanism of Action
The precise mechanism by which N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight the uniqueness of this compound by contrasting it with related indole derivatives
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-18-8-4-7-16-14(18)9-11-24(16)12-10-20-19(26)15-5-2-3-6-17(15)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26) |
InChI Key |
PQSPNJLGOIGGQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11147725.png)




![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B11147749.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11147756.png)
![(5Z)-5-(2-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147763.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11147764.png)

![5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147773.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11147791.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147804.png)

